Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure allows for the exploration of diverse properties and interactions, making it valuable for drug discovery, material synthesis, and biochemistry studies.
Preparation Methods
The synthesis of Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several steps, typically starting with the preparation of the benzothiazole and piperazine intermediates. Common synthetic routes include:
Diazo-coupling: This reaction involves the coupling of a diazonium compound with an aromatic compound to form the benzothiazole ring.
Knoevenagel condensation: This reaction is used to form the piperazine ring by condensing an aldehyde or ketone with an active methylene compound.
Biginelli reaction: This multi-component reaction is used to synthesize the final compound by combining the benzothiazole and piperazine intermediates with cyclohexyl isocyanide.
Industrial production methods often involve the use of microwave irradiation and one-pot multicomponent reactions to increase yield and reduce reaction time .
Chemical Reactions Analysis
Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: It is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: This compound has shown anti-inflammatory and analgesic activities.
(S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: This compound also exhibits anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and properties compared to other similar compounds.
Properties
IUPAC Name |
cyclohexyl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-2-15-8-9-17-18(14-15)25-20(21-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h8-9,14,16H,2-7,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAMZYVSGFMJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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